Addressing the need for a compound that simultaneously activates AR and upregulates follistatin for myogenic differentiation assays? YK11 (CAS 1370003-76-1) is the required reference standard, providing 4.5-fold follistatin induction over DHT, while its partial agonism blocks N/C terminal AR interaction. Strict anhydrous handling required due to rapid aqueous hydrolysis.
YK11 (CAS 1370003-76-1) is a synthetic steroidal selective androgen receptor modulator (SARM) characterized by its partial agonism at the androgen receptor (AR) and a steroidal backbone that structurally differentiates it from mainstream non-steroidal SARMs. In procurement and material selection, YK11 is evaluated for its dual-pathway profile: it binds the AR while simultaneously upregulating follistatin, a known myostatin inhibitor[1]. This specific mechanistic combination makes it a required precursor and reference standard for in vitro myogenic differentiation models, though its susceptibility to rapid hydrolysis in aqueous environments necessitates strict anhydrous handling and formulation protocols [2].
Substituting YK11 with the endogenous AR agonist dihydrotestosterone (DHT) or common non-steroidal SARMs (such as Ostarine) fundamentally alters the target experimental or therapeutic model. Unlike DHT, which acts as a full agonist and induces the classic N/C-terminal interaction of the AR, YK11 acts as a gene-selective partial agonist that explicitly prevents this N/C interaction [1]. Furthermore, generic AR agonists fail to trigger the follistatin-dependent myostatin inhibition pathway [2]. Consequently, utilizing a generic SARM or DHT in place of YK11 results in the complete loss of this dual anabolic mechanism, rendering the substitute non-viable for assays specifically targeting follistatin-mediated myogenic differentiation or structural biology workflows requiring N/C interaction blockade.
In C2C12 myoblast differentiation models, YK11 demonstrates a distinct gene-selective profile by significantly upregulating follistatin (Fst) mRNA, whereas the baseline AR full agonist DHT fails to induce Fst expression [1]. Quantitative analysis reveals that YK11 induces an approximate 4.5-fold increase in follistatin expression compared to the negligible (~1.0-fold) change observed with DHT under identical conditions[1].
| Evidence Dimension | Follistatin (Fst) mRNA expression fold-change |
| Target Compound Data | ~4.5-fold induction |
| Comparator Or Baseline | DHT (~1.0-fold, no significant induction) |
| Quantified Difference | 4.5-fold greater follistatin induction than DHT baseline |
| Conditions | C2C12 myoblast cells treated at 500 nM |
Procurement of YK11 is strictly required for assays targeting AR-mediated myostatin inhibition, as standard androgens like DHT completely fail to activate this follistatin pathway.
YK11 functions as a partial agonist at the androgen receptor, yielding a transactivation profile that is quantitatively distinct from full agonists. In ARE-luciferase reporter assays, the maximal activity of YK11 reaches only 10-20% of the maximal activity induced by DHT [1]. Furthermore, in the presence of DHT, YK11 at 5-10 µM actively inhibits DHT-dependent transactivation by preventing the physical interaction between the NTD/AF1 and LBD/AF2 (N/C interaction) of the AR [1].
| Evidence Dimension | ARE-luciferase reporter maximal transactivation activity |
| Target Compound Data | 10-20% of maximal activity; blocks N/C interaction |
| Comparator Or Baseline | DHT (100% maximal activity; induces N/C interaction) |
| Quantified Difference | 80-90% reduction in maximal transactivation compared to DHT, with active N/C interaction blockade |
| Conditions | ARE-luciferase reporter assay in AR-positive cell models |
This specific partial agonism makes YK11 the necessary ligand for structural biology and screening workflows where full AR transactivation or N/C interaction must be explicitly avoided.
The steroidal structure of YK11 introduces specific processability and formulation constraints not present in non-steroidal SARM benchmarks. LC-MS/MS stability screening reveals that YK11 is highly susceptible to degradation in aqueous environments, hydrolyzing completely within a few hours [1]. In contrast, mainstream non-steroidal SARMs maintain structural integrity in aqueous and ethanolic solutions for extended periods [1].
| Evidence Dimension | Aqueous hydrolysis rate |
| Target Compound Data | Rapid hydrolysis within hours |
| Comparator Or Baseline | Non-steroidal SARMs (extended stability in aqueous matrices) |
| Quantified Difference | Significantly shorter aqueous half-life (hours) compared to stable non-steroidal SARM benchmarks |
| Conditions | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stability screening in liquid matrices |
Buyers must procure YK11 for use in strictly non-aqueous solvents (e.g., DMSO) and avoid aqueous formulation pipelines that are otherwise acceptable for non-steroidal SARMs.
In laboratory workflows evaluating myogenic regulatory factors (MRFs), YK11 demonstrates a higher sensitivity for inducing terminal differentiation markers than DHT. At a concentration of 500 nM, YK11 significantly enhances the mRNA expression of MyoD, Myf5, and myogenin compared to the AR full agonist DHT[1].
| Evidence Dimension | Myogenic regulatory factor (MRF) mRNA induction |
| Target Compound Data | Significant upregulation of MyoD, Myf5, and myogenin |
| Comparator Or Baseline | DHT (lower relative induction of MRFs at identical concentrations) |
| Quantified Difference | Greater MRF transcript accumulation at 500 nM compared to DHT |
| Conditions | C2C12 myoblast differentiation assay at 500 nM |
This enhanced MRF induction profile ensures higher signal-to-noise ratios in in vitro myogenic differentiation workflows, justifying its selection over DHT for muscle lineage assays.
Because YK11 provides a 4.5-fold greater induction of follistatin compared to DHT [1], it is the required reference compound for developing dual AR-agonist/myostatin-inhibitor cell screening platforms, where standard androgens fail to trigger the necessary Fst-dependent pathways.
YK11's ability to bind the AR while restricting maximal transactivation to 10-20% of DHT and blocking the N/C terminal interaction[2] makes it a critical tool compound for crystallographic or conformational assays studying atypical AR ligand-binding domain (LBD) shifts.
Given its rapid aqueous hydrolysis within hours [3], YK11 serves as a strict stress-test benchmark for developing anhydrous delivery systems, lipid-based nanocarriers, or stabilizing excipients for fragile steroidal compounds that cannot survive standard aqueous processing.
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Kanno Y, Ota R, Someya K, Kusakabe T, Kato K, Inouye Y (2013). "Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression". Biological & Pharmaceutical Bulletin. 36 (9): 1460–5. doi:10.1248/bpb.b13-00231. PMID 23995658.
Lee, Su Jin; Gharbi, Amal; Shin, Joo Eun; Jung, In Duk; Park, Yeong Min (2021-03-05). "Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis". Biochemical and Biophysical Research Communications. 543: 1–7. doi:10.1016/j.bbrc.2021.01.030. ISSN 1090-2104. PMID 33588136.